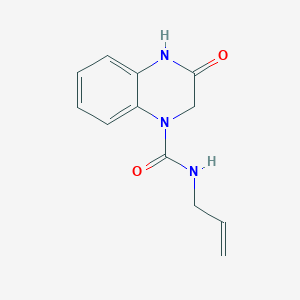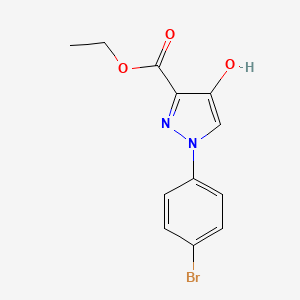![molecular formula C14H13NO2S B2619187 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone CAS No. 2034460-49-4](/img/structure/B2619187.png)
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone is a complex organic compound featuring a fused oxazepine ring system and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the oxazepine ring through the cyclization of appropriate precursors. For instance, a precursor such as 2-aminobenzyl alcohol can undergo cyclization with a suitable aldehyde under acidic conditions to form the oxazepine ring .
The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the oxazepine compound in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
作用機序
The mechanism of action of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The oxazepine ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene moiety may contribute to the compound’s ability to intercalate with DNA or interact with receptor sites, modulating biological pathways .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuran: Similar in structure but lacks the oxazepine ring, leading to different chemical properties and applications.
3,4-Dihydro-2H-1,4-benzoxazine: Contains a benzoxazine ring instead of an oxazepine ring, resulting in different reactivity and uses.
2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Features a dimethyl substitution, which alters its physical and chemical properties.
Uniqueness
(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone is unique due to its fused ring system combining oxazepine and thiophene, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science.
特性
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-5-8-18-10-12)15-6-7-17-13-4-2-1-3-11(13)9-15/h1-5,8,10H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSLAKFBQZDYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2619104.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2619107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2619111.png)
![1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile](/img/structure/B2619114.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2619124.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)

